

Comparative analysis of the toxicological profiles of various acid dyes.

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Compound of Interest

Compound Name: Acid Red 111

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A Comparative Toxicological Analysis of Common Acid Dyes

This guide offers a comparative overview of the toxicological profiles of several common acid dyes for researchers, scientists, and drug development professionals. The information presented is a synthesis of available data from various toxicological studies, intended to provide an objective comparison supported by experimental data.

Data Summary

The following table summarizes key toxicological data for a selection of acid dyes. The data includes acute oral toxicity (LD50), aquatic toxicity (LC50), and in vitro cytotoxicity (IC50).

Dye Name	CAS Number	Chemical Class	Acute Oral LD50 (mg/kg, rat)	Aquatic Toxicity LC50 (µg/mL, zebrafish)	In Vitro Cytotoxicity IC50 (µg/mL, HaCaT cells)	Skin/Eye Irritation
Acid Orange 7	633-96-5	Azo	3,830[1][2]	>56 - <100 (96h)[1][2]	Not Available	Irritant[3]
Acid Yellow 36	587-98-4	Azo	5,000[1]	Not Available	Not Available	Irritant[3]
Acid Red 26	3761-53-3	Azo	Not Available	2,500 - 2,800[4][5]	Not Available	Irritant[3]
Acid Black 1	1064-48-8	Azo	Not Available	Not Available	Not Available	Skin and eye irritant[6][7]
Tartrazine (FD&C Yellow 5)	1934-21-0	Azo (Food Dye)	>6,250 - 11,250[4][8]	Not Available	Not Available	Generally considered non-irritating
Carmoisine (Food Red 3)	3567-69-9	Azo (Food Dye)	4,166 (mice) / 13,370 (rat)[8]	Not Available	Not Available	Generally considered non-irritating
Representative Yellow Reactive Dye	Not specified	Mono-chlorotriazinyl	Not Applicable	Not Applicable	237[9]	Not specified
Representative Red Reactive Dye	Not specified	Mono-chlorotriazinyl	Not Applicable	Not Applicable	155[9][10]	Not specified

Representative Blue Reactive Dye	Not specified	Mono-chlorotriazinyl	Not Applicable	Not Applicable	278[9]	Not specified
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Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

- **Animal Model:** Typically, Wistar female rats are used.
- **Housing and Fasting:** Animals are housed in standard laboratory conditions. Feed is withheld for at least 16 hours before administration of the test substance, while water remains available.
- **Dose Administration:** The test substance is administered orally via gavage as a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
- **Stepwise Procedure:** The test proceeds in a stepwise manner using three animals per step. The outcome of the first step (mortality or survival) determines the next dose level. If no mortality occurs at the starting dose, a higher dose is used in the next step. If mortality is observed, a lower dose is used.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity several times on the day of administration and at least once daily for 14 days. Body weight is recorded on days 0, 7, and 14.
- **Endpoint:** The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels. A precise LD50 value can be determined if at least two doses result in mortality between 0% and 100%.

- Necropsy: All surviving animals are subjected to a gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

- Cell Culture: Human cell lines such as HepG2 (liver carcinoma) or HaCaT (keratinocytes) are cultured in an appropriate medium until they reach the exponential growth phase.
- Cell Seeding: Cells are detached, counted, and seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated to allow for attachment.
- Treatment: The cells are exposed to various concentrations of the acid dye dissolved in the culture medium. A control group with untreated cells is also included.
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
- Data Analysis: The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the dye that inhibits cell growth by 50%, is calculated from the dose-response curve.

Acute Dermal and Eye Irritation (OECD 404 & 405)

These tests evaluate the potential of a substance to cause skin and eye irritation or corrosion.

- Acute Dermal Irritation/Corrosion (OECD 404):
 - Animal Model: Albino rabbits are typically used.
 - Application: A single dose of the test substance (0.5 g or 0.5 mL) is applied to a small area of shaved skin and covered with a gauze patch for 4 hours.
 - Observation: Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal. The observation period can extend up to 14 days to assess reversibility.[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - Scoring: The severity of the skin reaction is graded on a numerical scale to determine the primary irritation index.[\[5\]](#)[\[14\]](#)[\[15\]](#)
- Acute Eye Irritation/Corrosion (OECD 405):
 - Animal Model: Albino rabbits are the preferred species.
 - Application: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)
 - Observation: Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are observed and scored at 1, 24, 48, and 72 hours after application.[\[13\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The observation period can extend up to 21 days to assess reversibility.[\[8\]](#)
 - Scoring: The severity of the ocular lesions is graded to classify the substance's irritation potential.[\[8\]](#)[\[19\]](#)

Visualizations

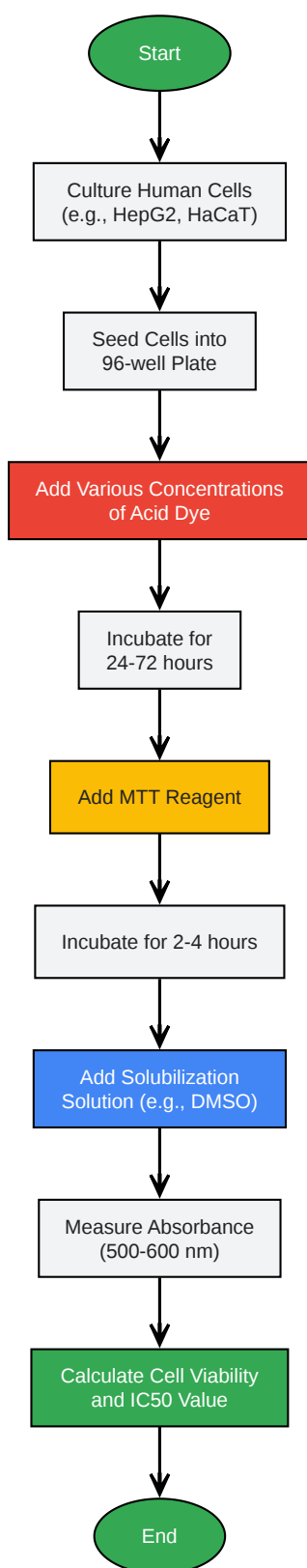
Dye-Induced Oxidative Stress Signaling Pathway

Many toxic substances, including some dyes, can induce oxidative stress in cells. This diagram illustrates the Keap1-Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.

Caption: Keap1-Nrf2 signaling pathway activated by dye-induced oxidative stress.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

This workflow outlines the key steps involved in assessing the cytotoxicity of acid dyes using the MTT assay.

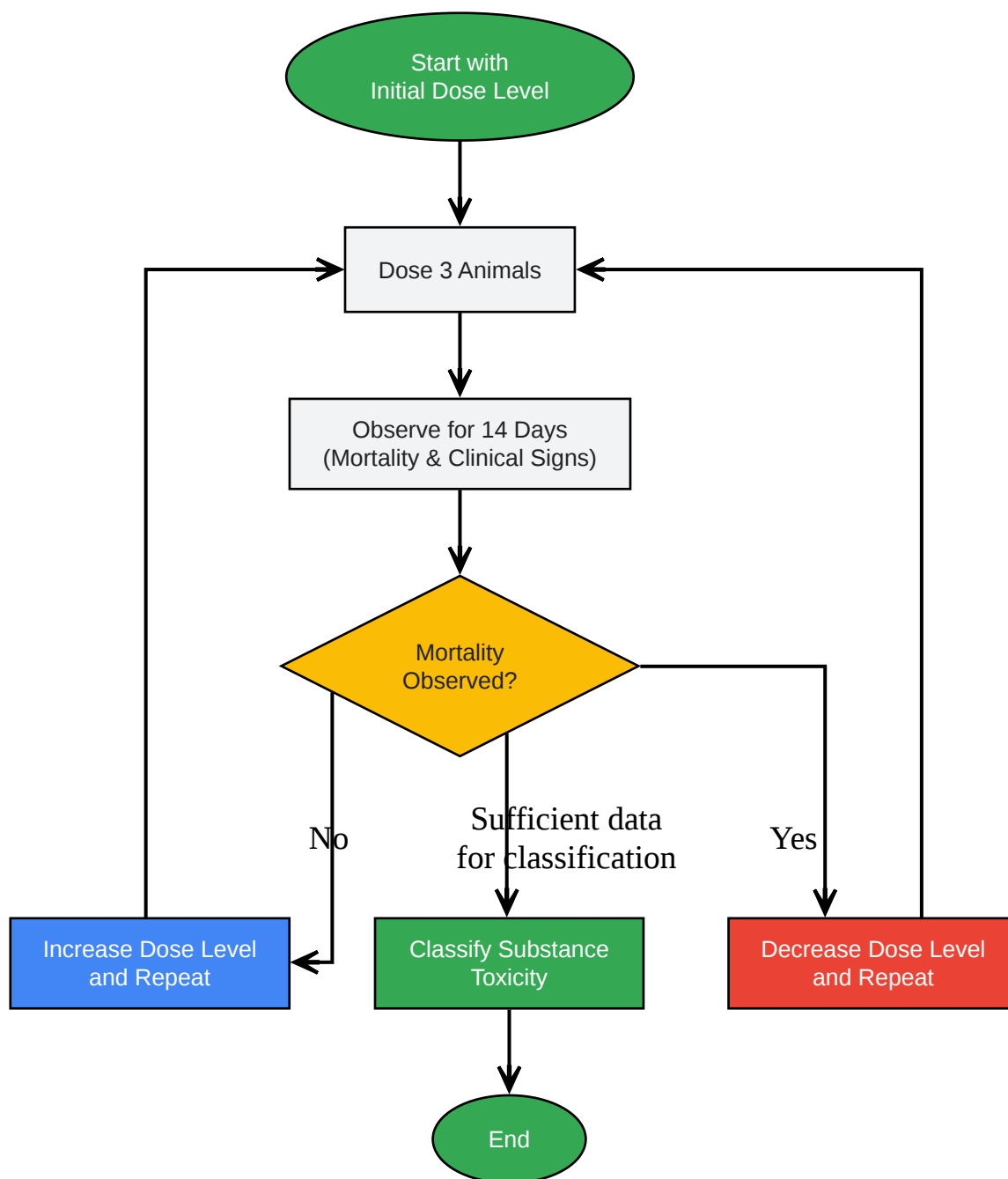


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Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Experimental Workflow: Acute Oral Toxicity (OECD 423)

This logical diagram illustrates the decision-making process in the OECD 423 acute oral toxicity test.



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Caption: Decision-making workflow for the OECD 423 acute oral toxicity test.

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